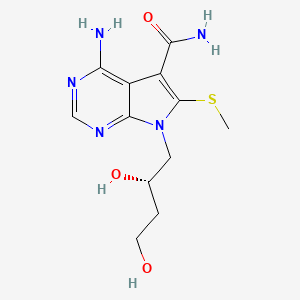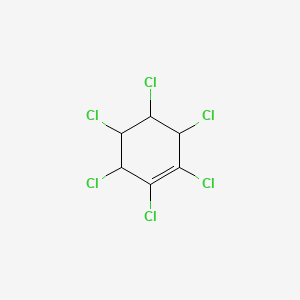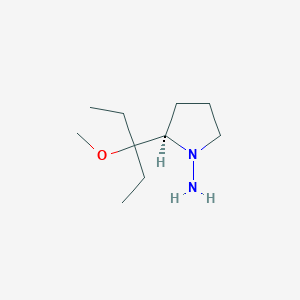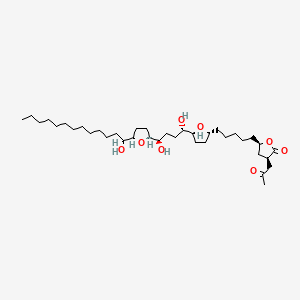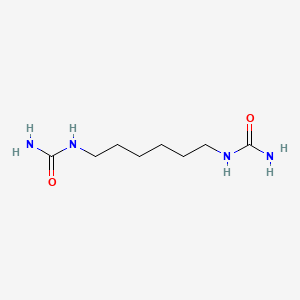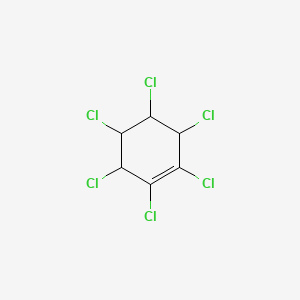
1,2,3,4,5,6-Hexachlorocyclohexene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4,5,6-Hexachlorocyclohexene is an organochlorine compound with the molecular formula C6H4Cl6. It is a derivative of cyclohexene where all six hydrogen atoms are replaced by chlorine atoms. This compound is known for its stability and resistance to degradation, making it a persistent organic pollutant. It has been used in various industrial applications, including as an intermediate in the synthesis of other chemicals.
Métodos De Preparación
1,2,3,4,5,6-Hexachlorocyclohexene is typically synthesized through the chlorination of benzene. The process involves the addition of chlorine to benzene in the presence of ultraviolet light, which results in the formation of several stereoisomers of hexachlorocyclohexane. The specific isomer, this compound, can be isolated through fractional distillation and crystallization techniques .
Análisis De Reacciones Químicas
1,2,3,4,5,6-Hexachlorocyclohexene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form hexachlorocyclohexanone.
Reduction: Reduction reactions can convert it back to cyclohexene or partially dechlorinated derivatives.
Substitution: It can undergo nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1,2,3,4,5,6-Hexachlorocyclohexene has several applications in scientific research:
Chemistry: It is used as a model compound to study the effects of chlorine substitution on the stability and reactivity of cyclohexene derivatives.
Biology: Research has explored its effects on biological systems, particularly its neurotoxic and endocrine-disrupting properties.
Medicine: While not commonly used in medicine, its derivatives have been studied for their potential therapeutic effects.
Industry: It serves as an intermediate in the production of other chemicals, including pesticides and pharmaceuticals
Mecanismo De Acción
The mechanism of action of 1,2,3,4,5,6-Hexachlorocyclohexene involves its interaction with biological membranes and enzymes. It is known to interfere with the function of the GABA neurotransmitter system by binding to the GABA_A receptor-chloride channel complex. This interaction disrupts normal neurotransmission, leading to neurotoxic effects. Additionally, it can induce oxidative stress and disrupt endocrine functions by interacting with hormone receptors .
Comparación Con Compuestos Similares
1,2,3,4,5,6-Hexachlorocyclohexene is similar to other hexachlorocyclohexane isomers, such as:
Alpha-Hexachlorocyclohexane (α-HCH): Known for its insecticidal properties.
Beta-Hexachlorocyclohexane (β-HCH): Less toxic but more persistent in the environment.
Gamma-Hexachlorocyclohexane (γ-HCH or Lindane): Widely used as an insecticide and known for its neurotoxic effects.
Delta-Hexachlorocyclohexane (δ-HCH): Less studied but also exhibits insecticidal properties.
Compared to these isomers, this compound is unique in its specific chlorine substitution pattern, which influences its chemical reactivity and biological effects .
Propiedades
Número CAS |
57722-17-5 |
|---|---|
Fórmula molecular |
C6H4Cl6 |
Peso molecular |
288.8 g/mol |
Nombre IUPAC |
1,2,3,4,5,6-hexachlorocyclohexene |
InChI |
InChI=1S/C6H4Cl6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-4H |
Clave InChI |
RTXWYBKYSKCFNF-UHFFFAOYSA-N |
SMILES canónico |
C1(C(C(C(=C(C1Cl)Cl)Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



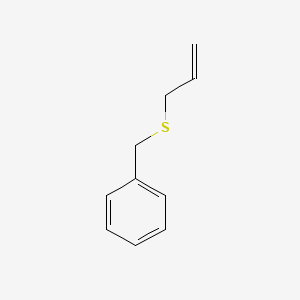
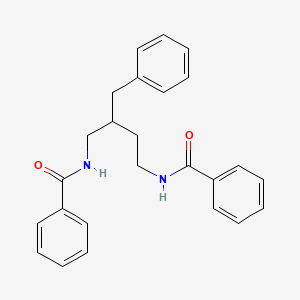
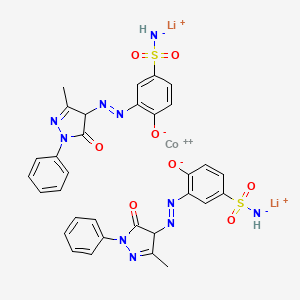
![1-N-[4-(aminomethyl)phenyl]-4-N-[4-[(1-methylpyridin-1-ium-3-yl)carbamoyl]phenyl]benzene-1,4-dicarboxamide;4-methylbenzenesulfonic acid](/img/structure/B12808412.png)

